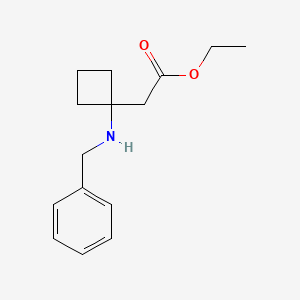

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[1-(benzylamino)cyclobutyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14(17)11-15(9-6-10-15)16-12-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSWIMSSZHYILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of (1-Benzylamino-cyclobutyl)-acetic Acid Ethyl Ester

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As researchers pushing the boundaries of peptidomimetic design and neuroactive compound synthesis, we frequently encounter the need for conformationally restricted building blocks. The cyclobutane ring, while historically underutilized due to synthetic challenges, has emerged as a powerful structural motif in modern drug discovery .

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester (CAS: 1223573-54-3 for the free base; 2703756-54-9 for the hydrochloride salt) is a highly versatile, sterically constrained cyclic

Structural Analysis & Core Physicochemical Properties

The architecture of this compound is defined by three critical functional domains, each serving a distinct synthetic purpose:

-

The Cyclobutane Core: Imparts rigid conformational restriction, locking the spatial arrangement of the amino and acetate groups. This rigidity is highly valued for enhancing the metabolic stability and target affinity of resulting active pharmaceutical ingredients (APIs).

-

The N-Benzyl Group: Serves a dual purpose. It significantly increases the lipophilicity of the intermediate, aiding in organic extractions, and acts as a robust protecting group for the secondary amine during aggressive upstream transformations.

-

The Ethyl Ester: Allows for orthogonal deprotection strategies. It can be selectively saponified to yield the free carboxylic acid for peptide coupling, or directly reacted with primary amines to form amides.

Quantitative Physicochemical Profile

To facilitate easy comparison and integration into computational chemistry workflows, the core quantitative data for the free base is summarized below:

| Property | Value | Method / Condition |

| Molecular Formula | Theoretical | |

| Molecular Weight | 247.33 g/mol | Calculated |

| Exact Mass | 247.1572 Da | Monoisotopic |

| LogP (Estimated) | 2.8 | Computational (cLogP) |

| pKa (Conjugate Acid) | ~8.5 - 9.0 | Aqueous, 25 °C |

| Hydrogen Bond Donors | 1 | Secondary Amine |

| Hydrogen Bond Acceptors | 3 | Ester (2), Amine (1) |

| Topological Polar Surface Area | 38.3 Ų | 2D calculation |

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of this compound lies in its controlled deprotection. The orthogonal nature of the benzyl amine and the ethyl ester allows for sequential or simultaneous unmasking, depending on the target API.

The most common workflow involves a two-step deprotection sequence: Hydrogenolytic Debenzylation followed by Saponification . This pathway yields 1-aminocyclobutaneacetic acid, a direct structural analogue of the blockbuster neurological drug Gabapentin.

Synthetic workflow for the deprotection of this compound.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful synthesis is not just about following steps; it is about understanding the why behind each action. The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol 1: Isolation of the Free Base from the Hydrochloride Salt

Commercially, this compound is often supplied as a stable hydrochloride salt. Nucleophilic downstream reactions require the free base.

-

Suspend this compound hydrochloride (1.0 eq) in a biphasic mixture of ethyl acetate (EtOAc) and deionized water (1:1 v/v).

-

Slowly add saturated aqueous

while stirring vigorously until the aqueous layer reaches pH 8.0.-

Expertise & Causality: The evolution of

acts as a self-validating visual indicator. Using a mild base like

-

-

Separate the organic layer and extract the aqueous layer twice more with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the free base as a pale oil.

Protocol 2: Hydrogenolytic Debenzylation

The benzyl group is a robust protecting group, resistant to standard acidic or basic hydrolysis . Its removal requires catalytic hydrogenolysis.

-

Dissolve the free base (1.0 eq) in absolute ethanol (0.1 M concentration).

-

Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

-

Expertise & Causality: Pd/C is highly pyrophoric when dry. Always add the catalyst to the reaction flask under an inert argon atmosphere before introducing the solvent to prevent flash fires.

-

-

Degas the suspension and backfill with hydrogen gas (

). Pressurize to 50 psi using a Parr shaker. -

Agitate at room temperature for 12 hours.

-

Trustworthiness (Self-Validating Metric): Monitor the pressure gauge; a cessation in pressure drop directly correlates with the completion of hydrogen uptake, signaling reaction termination.

-

-

Filter the mixture through a pad of Celite to remove the catalyst. Keep the Celite pad wet with solvent during this process.

-

Concentrate the filtrate to afford ethyl 2-(1-aminocyclobutyl)acetate .

Protocol 3: Saponification to 1-Aminocyclobutaneacetic Acid

To generate the free amino acid (the gabapentin analogue), the ethyl ester must be hydrolyzed.

-

Dissolve ethyl 2-(1-aminocyclobutyl)acetate (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (

, 2.0 eq) and stir at room temperature for 4 hours.-

Expertise & Causality: LiOH is selected over NaOH because lithium carboxylate intermediates exhibit superior solubility in aqueous THF mixtures, drastically accelerating the hydrolysis rate.

-

-

Monitor via Thin Layer Chromatography (TLC) until the ester spot is completely consumed.

-

Carefully acidify the mixture with 1N HCl to pH ~6.0.

-

Trustworthiness (Self-Validating Metric): pH 6.0 represents the isoelectric point of the target amino acid. The zwitterionic product will spontaneously precipitate out of solution at this exact pH, allowing for straightforward isolation.

-

-

Isolate the resulting white precipitate via vacuum filtration and dry under high vacuum.

Analytical Characterization & Quality Control

To verify the integrity of the synthesized intermediates, specific analytical markers must be monitored:

-

H NMR (400 MHz,

-

LC-MS: The free base precursor exhibits a strong

ion at m/z 248.16. Following debenzylation, the mass shifts to m/z 158.11 for the primary amine intermediate.

Conclusion

This compound is an indispensable building block for modern neuropharmacology and peptidomimetic research. By mastering the orthogonal deprotection pathways outlined in this guide, development scientists can leverage its rigid cyclobutane core to reliably synthesize highly stable, conformationally restricted drug candidates.

References

Thermodynamic Stability & Synthetic Utility of Cyclobutane Amino Acid Derivatives

Topic: Thermodynamic Stability of Cyclobutane Amino Acid Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

Cyclobutane amino acids (CBAs) represent a critical class of peptidomimetics used to constrain peptide backbones, enhancing both binding affinity and metabolic stability. Unlike flexible linear peptides, CBAs introduce defined conformational biases due to the inherent strain (~26.3 kcal/mol) and puckering dynamics of the four-membered ring. This guide provides a rigorous analysis of the thermodynamic principles governing CBA stability, detailed protocols for their stereoselective synthesis and equilibration, and validated methods for assessing their proteolytic resistance in drug discovery contexts.

Thermodynamic Fundamentals

Ring Strain and Puckering Dynamics

The cyclobutane ring is not planar. To relieve torsional strain caused by eclipsing methylene hydrogens, the ring adopts a non-planar, "puckered" or "butterfly" conformation. This puckering is dynamic, with a low energy barrier for inversion.

-

Ring Strain: ~26.3 kcal/mol (lower than cyclopropane but significantly higher than cyclopentane).

-

Puckering Angle (

): The equilibrium dihedral angle is approximately 27°–30°.[1] -

Inversion Barrier: The energy barrier to invert the pucker (passing through a planar transition state) is low, approximately 1.4–1.5 kcal/mol (~500 cm⁻¹).

Implication for Drug Design: The low inversion barrier means the ring is conformationally flexible at physiological temperatures unless substituted. Bulky substituents (like amino and carboxyl groups) lock the ring into a specific pucker to minimize 1,3-diaxial-like interactions.

Cis vs. Trans Isomerization

In 1,2-disubstituted cyclobutanes (e.g.,

-

Thermodynamic Preference: The trans isomer is generally thermodynamically favored (

for cis -

Kinetic Trapping: Synthetic methods often yield the cis isomer as the kinetic product (e.g., [2+2] photocycloaddition).

-

Energetics: The Gibbs free energy difference (

) between cis and trans isomers typically ranges from 0.8 to 1.5 kcal/mol , favoring the trans form in the absence of intramolecular hydrogen bonding.

Visualization: Puckering Potential Energy Surface

The following diagram illustrates the double-well potential of the cyclobutane ring, highlighting the planar transition state and the stable puckered minima.

Figure 1: Potential energy surface of cyclobutane puckering.[2] The system oscillates between two degenerate puckered minima separated by a low-energy planar transition state.

Synthesis & Stereocontrol Strategies

Achieving the correct thermodynamic isomer requires selecting the appropriate synthetic pathway. Photochemical methods typically yield kinetic products, while chemical equilibration accesses the thermodynamic minimum.

Photochemical [2+2] Cycloaddition (Kinetic Control)

The most robust method for constructing the cyclobutane core is the [2+2] photocycloaddition of alkenes to enones or maleimides. This reaction is symmetry-allowed under irradiation and proceeds via a biradical intermediate.

-

Selectivity: Often favors the cis-fused or head-to-head isomer due to orbital overlap and dipole interactions in the excited state.

-

Catalysis: Recent advances use Iridium (Ir) or Ruthenium (Ru) photocatalysts under visible blue light (415 nm) to drive this reaction with high enantioselectivity.

Base-Catalyzed Epimerization (Thermodynamic Control)

To access the thermodynamically stable trans isomer from a cis-enriched mixture, base-catalyzed epimerization is employed.

-

Mechanism: Deprotonation of the

-carbon (relative to the carbonyl) forms a planar enolate.[3] Reprotonation occurs from the less hindered face, yielding the trans isomer. -

Reagents: Sodium methoxide (NaOMe) in methanol or Potassium carbonate (K₂CO₃) in acetone.

Visualization: Synthetic Workflow

Figure 2: Synthetic workflow distinguishing between kinetic (photochemical) and thermodynamic (chemical equilibration) pathways.

Stability Profiling: Experimental Protocols

Protocol A: Determination of Thermodynamic Stability (Equilibration Assay)

Purpose: To determine the

-

Preparation: Dissolve the cis-amino acid derivative (e.g., ester form, 0.1 mmol) in anhydrous Methanol (2 mL).

-

Basification: Add freshly prepared NaOMe (0.5 equiv, 0.05 mmol).

-

Incubation: Reflux the mixture at 65°C under Nitrogen/Argon.

-

Sampling: Aliquot 50 µL samples at t = 0, 1h, 4h, 12h, and 24h.

-

Quenching: Quench aliquots immediately with aqueous NH₄Cl and extract with EtOAc.

-

Analysis: Analyze by ¹H NMR or Chiral HPLC.

-

Calculation: Determine the ratio

at equilibrium. -

Energy:[2] Calculate

.

-

Protocol B: Metabolic Stability (Serum Half-Life Assay)

Purpose: To validate the "proteolytic shield" effect of the cyclobutane ring in peptide drugs.

-

Serum Preparation: Thaw pooled human serum (from commercial source) to 37°C.

-

Spiking: Add the test compound (cyclobutane-peptide) to the serum to a final concentration of 100 µM. Include a linear peptide control (e.g., Alanine analog).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Time Points: Harvest 100 µL samples at 0, 15, 30, 60, 120, 240, and 1440 min.

-

Precipitation: Add 200 µL cold Acetonitrile (containing internal standard) to precipitate serum proteins. Centrifuge at 10,000g for 10 min.

-

Quantification: Analyze the supernatant via LC-MS/MS.

-

Data Analysis: Plot

vs. time to determine the slope (

Data Summary: Comparative Stability

The following table summarizes the stability enhancement provided by cyclobutane incorporation compared to standard linear amino acids.

| Parameter | Linear Peptide (Control) | Cyclobutane Analog (CBA) | Mechanism of Stability |

| Ring Strain | ~0 kcal/mol | ~26.3 kcal/mol | Rigidifies backbone, reducing entropic penalty of binding. |

| Proteolytic | < 15 minutes | > 120 - 240 minutes | Non-natural backbone prevents protease recognition (Trypsin/Chymotrypsin). |

| Thermal Isomerization | High rotation (free bond) | Restricted (Barrier ~1.5 kcal/mol) | Puckering locks local conformation. |

| Conformational Space | Random Coil / Flexible | Defined Turn / Helix | Pre-organized structure mimics bioactive conformation. |

Table 1: Comparative stability metrics derived from metabolic and thermodynamic profiling.

Applications in Drug Discovery[4]

Peptidomimetics & Foldamers

CBAs are used to replace natural amino acids (like Proline or Alanine) to induce specific secondary structures.

-

-Turns: 1-amino-1-cyclobutanecarboxylic acid (

-

Antimicrobial Peptides: Incorporation of CBAs into cationic peptides (e.g., Tuftsin analogs) has been shown to increase serum half-life by 10-fold while maintaining biological activity.

Case Study: Tuftsin Analogs

In a study of Tuftsin (Thr-Lys-Pro-Arg), replacing Proline with a cyclobutane derivative resulted in:

-

Stability: Complete resistance to prolyl endopeptidases.

-

Activity: Enhanced immunostimulatory activity due to a more rigid "active" conformation.

References

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

-

Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Nucleic Acids Research / PMC. [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. [Link]

-

Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential. Journal of Chemical Physics. [Link]

Sources

Pharmacological applications of cyclobutyl-substituted amino acid esters

Executive Summary: The Conformational Lock

In the landscape of non-proteinogenic amino acids, cyclobutyl-substituted analogs represent a high-value scaffold for medicinal chemistry. Unlike their flexible acyclic counterparts or the more rigid cyclopropyl analogs, the cyclobutane ring offers a unique "puckered" conformation (butterfly shape) with a bond angle of ~88°.

This guide details the pharmacological utility of cyclobutyl-substituted amino acid esters . While the free acids often serve as the active pharmacophores (acting as glutamate or GABA mimetics), the ester functionality is critical for two reasons:

-

Synthetic Accessibility: They are the primary products of [2+2] cycloaddition.

-

Bioavailability (Prodrugs): They mask the polar carboxylate, facilitating transport across the Blood-Brain Barrier (BBB) or intestinal epithelium via passive diffusion or specific transport mechanisms before intracellular hydrolysis.

Structural Activity Relationship (SAR)

The pharmacological potency of these compounds stems from conformational restriction . By incorporating the amino acid backbone into a cyclobutane ring, the rotation around the

The "Pucker" Effect

The cyclobutane ring exists in a puckered conformation to relieve torsional strain. This creates distinct axial and equatorial vectors for substituents.

-

NMDA Antagonism: 1-aminocyclobutane-1-carboxylic acid (ACBC) acts as a partial agonist/antagonist at the glycine site of the NMDA receptor.[1] The ring constrains the amine and carboxylate groups into a spatial arrangement that mimics the bioactive conformation of glycine but prevents full channel opening [1].

-

GABA Analogues: Cyclobutyl analogues of GABA (e.g., cis-3-aminocyclobutane-1-carboxylic acid) show selectivity for GABA-C (rho) receptors over GABA-A, driven by the specific distance between the zwitterionic centers maintained by the ring [2].

Visualization: SAR Logic Flow

The following diagram illustrates how structural constraints translate to pharmacological selectivity.

Figure 1: Causal pathway linking cyclobutane structural constraints to pharmacological outcomes.

Synthetic Methodology: The [2+2] Cycloaddition

The most robust route to cyclobutyl amino acid esters is the [2+2] cycloaddition. Historically driven by UV light (which often yields complex mixtures), modern protocols utilize visible-light photocatalysis for superior stereocontrol.

Protocol: Visible-Light Mediated Synthesis

This protocol describes the synthesis of a protected cyclobutyl amino acid ester using an Iridium photocatalyst. This method is preferred for its mild conditions and functional group tolerance [3].

Reagents:

-

Substrate: Dehydroamino acid ester (e.g., Boc-protected dehydroalanine methyl ester).

-

Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%).

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

-

Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk tube, dissolve the dehydroamino acid ester (1.0 equiv) and the alkene partner (3-5 equiv) in degassed DCM (0.1 M).

-

Catalyst Addition: Add the Iridium photocatalyst (1 mol%).

-

Irradiation: Seal the tube under Argon. Irradiate with Blue LEDs at room temperature for 12–24 hours. Note: Use a fan to maintain ambient temperature.

-

Monitoring: Monitor consumption of the dehydroamino acid via TLC (stain with KMnO4) or 1H NMR (disappearance of vinylic protons).

-

Purification: Concentrate the solvent in vacuo. Purify the resulting cyclobutyl ester via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Validation: Verify the cyclobutane ring formation via 13C NMR (characteristic signals at ~15-30 ppm for ring carbons).

Synthesis Workflow Diagram

Figure 2: Visible-light mediated [2+2] cycloaddition pathway for synthesizing cyclobutyl esters.

Pharmacological Applications[4][5][6][7][8][9][10][11][12]

Neuroscience: GABA and Glutamate Modulation

Cyclobutyl amino acids serve as rigid analogues of neurotransmitters.

-

GABA-C Antagonists: trans-3-aminocyclobutane-1-carboxylic acid (TACA) is a potent agonist for GABA-C receptors. The ester forms (e.g., methyl esters) are used in research to penetrate brain tissue slices before being hydrolyzed to the active acid by endogenous esterases.

-

NMDA Modulation: 1-aminocyclobutane-1-carboxylic acid (ACBC) targets the glycine site.

Oncology: LAT1 Transport and Imaging

The overexpression of LAT1 (Large Amino Acid Transporter 1) in cancer cells is a key therapeutic target.

-

Mechanism: LAT1 transports large, neutral amino acids. Cyclobutyl amino acids, particularly ACBC, are excellent substrates.

-

Application (18F-FACBC / Axumin): The synthetic amino acid anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid is used in PET imaging for prostate cancer [4].

-

Ester Role: To deliver cytotoxic payloads, researchers attach drugs to the cyclobutyl amino acid ester. The ester increases lipophilicity, allowing passive diffusion, or acts as a prodrug substrate for LAT1, accumulating in tumors before hydrolysis.

Peptidomimetics

Incorporating cyclobutyl amino acid esters into peptide chains restricts the conformational freedom of the peptide backbone.

-

Beta-Turns: Cyclobutane residues can induce specific secondary structures like

-turns, stabilizing the peptide against proteolytic degradation.

The Ester Advantage: Prodrug Strategies

While the zwitterionic amino acid is the active species at the receptor, it often has poor oral bioavailability and BBB permeability. The ester form solves this.

Comparative Data: Ester vs. Acid

| Property | Free Acid (Zwitterion) | Ester Prodrug | Pharmacological Implication |

| LogP (Lipophilicity) | Low (< 0) | High (> 1.5) | Esters cross membranes via passive diffusion. |

| Solubility | High (Aqueous) | Variable | Esters can be formulated in lipid-based vehicles. |

| BBB Permeability | Low (Requires Transport) | Moderate/High | Esters bypass saturable transporters. |

| Receptor Affinity | High | Low/Inactive | Ester must be hydrolyzed to activate. |

Prodrug Activation Mechanism

The following diagram details the "Esterase Trigger" mechanism essential for the pharmacological activity of these esters in vivo.

Figure 3: Mechanism of intracellular activation of cyclobutyl amino acid ester prodrugs.

References

-

Hood, W. F., et al. (1989). "1-Aminocyclobutane-1-carboxylate (ACBC): A specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor." European Journal of Pharmacology. Link

-

Allan, R. D., et al. (1980). "Cyclobutane analogs of GABA." Neurochemical Research. Link

-

Feskov, I. O., et al. (2017). "Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties." The Journal of Organic Chemistry. Link[3]

-

Schuster, D. M., et al. (2016). "Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants of uptake." Journal of Nuclear Medicine. Link

Sources

CAS number and chemical identifiers for (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Abstract

This technical guide provides a comprehensive analysis of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester (CAS: 1223573-54-3), a critical intermediate in the synthesis of constrained

Chemical Identity & Properties

The compound is a

Table 1: Physicochemical Identifiers

| Property | Specification |

| IUPAC Name | Ethyl 2-(1-(benzylamino)cyclobutyl)acetate |

| Common Name | This compound |

| CAS Number (Free Base) | 1223573-54-3 |

| CAS Number (HCl Salt) | 2703756-54-9 |

| Molecular Formula | |

| Molecular Weight | 247.33 g/mol |

| SMILES | CCOC(=O)CC1(CCC1)NCc1ccccc1 |

| InChI Key | ULOLIZHBYWAICY-UHFFFAOYSA-N (Analogous backbone) |

| Appearance | Colorless to pale yellow oil (Free Base); White solid (HCl) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

Synthesis & Manufacturing

The most robust synthetic route for this compound involves a Reformatsky-type addition to a pre-formed ketimine. This method minimizes side reactions common in direct alkylation strategies and ensures high yields of the

Retrosynthetic Analysis

The target molecule is disassembled into three key precursors:

-

Cyclobutanone : The core scaffold.

-

Benzylamine : The amine source.

-

Ethyl Bromoacetate : The acetate enolate source.

Experimental Protocol: Imine-Reformatsky Route

Step 1: Formation of the Ketimine

-

Reagents: Cyclobutanone (1.0 eq), Benzylamine (1.05 eq),

(anhydrous), Toluene. -

Procedure:

-

Dissolve cyclobutanone in dry toluene under

atmosphere. -

Add benzylamine dropwise at

. -

Add anhydrous

to sequester water (driving equilibrium). -

Stir at room temperature (RT) for 12–18 hours.

-

Filter off solids and concentrate in vacuo to yield the crude imine (N-benzylcyclobutanimine). Use immediately.

-

Step 2: Reformatsky Reaction

-

Reagents: Crude Imine (from Step 1), Ethyl Bromoacetate (1.2 eq), Activated Zinc dust (2.0 eq), TMSCl (catalytic), THF (anhydrous).

-

Procedure:

-

Zinc Activation: Wash Zn dust with dilute HCl, water, acetone, and ether; dry under vacuum.

-

Suspend activated Zn in refluxing THF. Add catalytic TMSCl to initiate.

-

Add a portion (10%) of Ethyl Bromoacetate to start the reaction (exothermic).

-

Add the remaining Ethyl Bromoacetate dropwise, maintaining gentle reflux.

-

Once the Reformatsky reagent is formed, cool to

and add the crude Imine solution dropwise. -

Allow to warm to RT and stir for 4–6 hours.

-

Quench: Pour mixture into ice-cold saturated

solution. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Visualization: Synthesis Pathway

Caption: Figure 1. Convergent synthesis via Reformatsky reaction. The imine intermediate is formed first, followed by zinc-mediated enolate addition.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.25–7.35 (m, 5H, Ph -H)

-

4.12 (q,

- 3.75 (s, 2H, N-CH2 -Ph)

- 2.65 (s, 2H, CH2 -COOEt)

- 1.80–2.10 (m, 6H, Cyclobutyl ring protons)

-

1.25 (t,

-

Note: Amine N-H proton is broad and may exchange.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass:

-

Fragmentation Pattern: Loss of benzyl group (

91) and ethyl ester cleavage.

Applications in Drug Discovery[7][11]

This compound is a specialized building block for Gabapentinoid drug development.

-

GABA Analogs: Hydrolysis of the ester and hydrogenolysis of the benzyl group yields 1-aminocyclobutaneacetic acid , a conformationally restricted analog of Gabapentin.

-

Peptidomimetics: The cyclobutyl ring introduces rigid stereochemical constraints, useful for stabilizing

-turns in peptide chains. -

Calcium Channel Modulators: Derivatives of this scaffold are screened for neuropathic pain management by targeting the

subunit.

Workflow: Conversion to Amino Acid

Caption: Figure 2. Deprotection workflow to generate the free amino acid pharmacophore.

Safety & Handling

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Storage Protocol:

-

Temperature: Store at

(Freezer). -

Atmosphere: Hygroscopic; store under Argon or Nitrogen.

-

Stability: The free base is prone to oxidation; conversion to the HCl salt is recommended for long-term storage.

References

-

Organic Syntheses. (1941).[2] Preparation of Ethyl Benzoylacetoacetate (Analogous Beta-Keto Ester Chemistry). Org. Syn. Coll. Vol. 3, 379. Retrieved from [Link]

-

PubChem. (2025).[3] N-Benzylglycine ethyl ester (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Acetic acid ethyl ester, 1 l, CAS No. 141-78-6 | Solvents for Ultra LC-MS | Solvents for LC-MS | Solvents for chromatographic applications | Solvents | Chemicals | Carl ROTH - International [carlroth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mastering the Molecule: A Guide to the Safe Handling and Application of Cyclobutyl Amino Esters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The cyclobutane motif, once a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure provides a conformationally restricted framework that can enhance binding affinity, improve metabolic stability, and serve as a versatile isostere for other common chemical groups.[1] When functionalized as amino esters, these cyclobutyl building blocks become critical intermediates for synthesizing novel therapeutics, from kinase inhibitors to antiviral agents.[2][3][4]

However, the very reactivity that makes these compounds valuable necessitates a rigorous and informed approach to their handling. This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the safety protocols and handling techniques essential for working with cyclobutyl amino esters. As scientists, our primary directive is to innovate safely. This document is designed to be a trusted resource, grounding every recommendation in established safety principles and authoritative data to ensure both scientific integrity and personal safety in the laboratory.

Section 1: Decoding the Safety Data Sheet (SDS) for Cyclobutyl Amino Esters

The Safety Data Sheet is the cornerstone of chemical safety. It is not merely a compliance document but a technical summary of a substance's potential hazards and the prescribed methods for mitigating them. For a class of compounds like cyclobutyl amino esters, where specific data may be limited to representative molecules, it is crucial to understand the principles behind each section.

| SDS Section | Significance and Application for Cyclobutyl Amino Esters |

| 1. Identification | Identifies the specific chemical, synonyms, and its intended use (e.g., for research and development).[5] |

| 2. Hazard Identification | This section provides the GHS (Globally Harmonized System) classification. While many parent amino acids are non-hazardous[6], their esterified and cyclobutyl-derivatized forms often carry specific warnings. Common classifications include: • Skin Irritation (Category 2) [7][8] • Serious Eye Irritation (Category 2/2A) [7][8][9] • Specific Target Organ Toxicity - Single Exposure (Category 3) , particularly respiratory tract irritation.[7][8] Always consult the specific SDS, as hazards can vary significantly based on other functional groups present.[10] |

| 3. Composition/Info | Lists the chemical components and their concentrations. For pure compounds, this will indicate a purity of >95%.[9][11] |

| 4. First-Aid Measures | Provides immediate, critical instructions for exposure. These are not suggestions but validated emergency protocols. For cyclobutyl amino esters, this typically involves: • Eyes: Immediate and prolonged rinsing with water for at least 15 minutes, removing contact lenses if possible.[8][9][12] • Skin: Washing the affected area thoroughly with soap and plenty of water.[8][9] • Inhalation: Moving the individual to fresh air.[8][9] • Ingestion: Rinsing the mouth with water and seeking immediate medical attention.[5][9] |

| 5. Fire-Fighting | Details appropriate extinguishing media. For most organic solids, carbon dioxide (CO2), dry powder, or alcohol-resistant foam are recommended.[8][9] It also warns of hazardous combustion products, which for these compounds include nitrogen oxides (NOx) and carbon monoxide (CO).[11] |

| 6. Accidental Release | Outlines procedures for spills. A key aspect is preventing the substance from entering drains and ensuring adequate ventilation.[5][8] The use of personal protective equipment (PPE) during cleanup is mandatory.[8][13] |

| 7. Handling and Storage | This is a critical section for daily laboratory practice. Key directives include: • Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[8] Use in a well-ventilated area, such as a chemical fume hood.[14] • Storage: Store in a tightly sealed container in a cool, well-ventilated, and dry place.[15][16] Some compounds may require refrigeration (2-8°C) or storage under an inert atmosphere.[8][17] |

| 8. Exposure Controls/PPE | Specifies the equipment needed to prevent exposure. This section validates the PPE choices detailed later in this guide, including chemical-resistant gloves, safety goggles, and lab coats.[15][18] |

| 11. Toxicological Info | Provides data on toxicity. For many novel research chemicals, comprehensive data may be unavailable.[11] However, information on related compounds is used to infer potential hazards like irritation.[9] Studies on some cyclobutane derivatives suggest low acute toxicity but also highlight the potential for cyto- and genotoxic effects under certain conditions, reinforcing the need for cautious handling.[19][20] |

Section 2: A Proactive Approach: Risk Assessment and the Hierarchy of Controls

Effective laboratory safety is proactive, not reactive. Before any handling procedure, a thorough risk assessment should be conducted, guided by the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to minimize risk.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: While you cannot eliminate the required cyclobutyl amino ester, consider if a less hazardous analogue or a pre-made solution could substitute a powdered form to avoid inhalation risks.

-

Engineering Controls: This is the primary method for safe handling. A certified chemical fume hood is essential to contain vapors and dust.[14]

-

Administrative Controls: These are your standard operating procedures (SOPs), training records, and clear labeling.

-

Personal Protective Equipment (PPE): This is the final barrier between you and the hazard. It does not eliminate the hazard, so its use must be complemented by the higher-level controls.

Section 3: Standard Operating Procedures (SOPs) for Handling

The following protocols are designed to be self-validating systems, incorporating best practices to ensure safety and experimental integrity.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential hazards identified in the SDS. For cyclobutyl amino esters, the following are mandatory.[10]

| PPE Category | Item | Specification and Rationale |

| Eye Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect against dust, powders, and splashes.[18] Standard safety glasses are insufficient. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl rubber gloves are recommended. Butyl rubber offers excellent protection against esters, while nitrile provides good general chemical resistance and is a reliable option for splash hazards.[10][18][21] Always inspect gloves for integrity before use. |

| Body Protection | Laboratory Coat | A standard lab coat protects against skin contact from minor spills.[18][22] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[22] |

| Respiratory | Not Generally Required | When handling small quantities within a certified fume hood, respiratory protection is typically not needed.[18] If weighing large amounts of powder outside of a containment hood, a NIOSH-approved respirator is required. |

Storage and Stability

Proper storage is critical for maintaining the chemical integrity of amino esters and ensuring safety.

| Parameter | Specification | Rationale |

| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Lower temperatures slow degradation pathways. Follow the supplier's specific recommendation.[17][23] |

| Atmosphere | Store in a tightly sealed container. | Amines and esters can be sensitive to air and moisture.[16] Hygroscopic compounds will absorb water, leading to hydrolysis and reduced purity.[23] |

| Light | Store in a dark environment. | Protects from light-induced degradation.[17] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | These can catalyze decomposition or lead to vigorous, unsafe reactions.[15] |

Protocol: Weighing and Preparing Stock Solutions

This workflow minimizes exposure risk and protects the compound from contamination.

Caption: Safe handling workflow for cyclobutyl amino esters.

Step-by-Step Methodology:

-

Preparation: Don all required PPE (goggles, lab coat, appropriate gloves). Verify that the chemical fume hood has a valid certification and is functioning correctly.

-

Equilibration: Before opening, allow the chemical container to warm to room temperature inside a desiccator for at least one hour. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which would hydrolyze the ester and compromise the material's integrity.[17][23]

-

Aliquotting: Inside the fume hood, quickly weigh the desired amount of the compound into a clean, tared vial. Use anti-static weigh paper or a weigh boat. Minimize the time the primary container is open.

-

Resealing: Tightly reseal the primary container immediately after dispensing. If the material is particularly sensitive, consider backfilling the headspace with an inert gas like argon or nitrogen.

-

Solubilization: Add the appropriate anhydrous solvent (e.g., DMSO, DMF) to the newly weighed aliquot to create your stock solution.[17]

-

Storage: Promptly return the primary container to its recommended long-term storage condition (e.g., -20°C).[17] Label the new stock solution clearly with the compound name, concentration, solvent, date, and your initials, and store it appropriately.

Section 4: Emergency Preparedness and Response

Even with meticulous planning, accidents can happen. A well-rehearsed emergency plan is a non-negotiable component of laboratory safety.

Spill Management

Your response is dictated by the size and hazard level of the spill.[24]

Caption: Decision tree for chemical spill response.

-

Minor Spill (Manageable by lab personnel):

-

Alert personnel in the immediate vicinity.[25]

-

Ensure you are wearing the correct PPE.

-

Contain the spill by surrounding it with an absorbent material like vermiculite or a spill pad.

-

Carefully clean up the material, working from the outside in.

-

Place all contaminated materials into a sealed, labeled hazardous waste bag or container.[26]

-

-

Major Spill (Requires emergency response):

-

Attend to any injured persons first, removing them from the area if safe to do so.[25]

-

Alert everyone in the lab and evacuate the area immediately.[25]

-

If the substance is flammable, turn off nearby ignition sources if it is safe.[25]

-

Close the laboratory doors to confine the spill.[25]

-

Call for emergency assistance and inform them of the chemical involved.[25][27]

-

First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.[28]

-

Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[26][29] Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes.[28] Hold the eyelids open to ensure water reaches all surfaces of the eye and lid.[26] Remove contact lenses while rinsing.[28] Seek immediate medical attention regardless of severity.[28]

-

Inhalation: Move the affected person to fresh air immediately.[28] If they are having trouble breathing, call for emergency medical help.

-

Ingestion: Do NOT induce vomiting.[30] Rinse the mouth thoroughly with water and seek immediate medical attention.[9] Show the SDS to the medical personnel.[8]

Fire Safety

Laboratory fires are particularly dangerous due to the presence of flammable materials and complex equipment.

-

Prevention: The best strategy is prevention. Always keep flammable materials away from heat sources like hot plates and ovens.[31][32] Store flammable solvents in approved safety cabinets.[14][32]

-

In Case of Fire:

Conclusion

Cyclobutyl amino esters represent a valuable class of compounds for advancing drug discovery and development. Their unique chemical properties demand a handling protocol that is both rigorous and intelligently applied. By understanding the "why" behind each safety measure—from the fundamental principles of the SDS to the practical execution of laboratory workflows—researchers can confidently and safely harness the full potential of these powerful synthetic building blocks. A culture of safety is not a barrier to innovation; it is the foundation upon which successful and reproducible science is built.

References

- BenchChem. (n.d.). Personal protective equipment for handling Mpeg5-t-butyl ester.

- BenchChem. (2025). Personal protective equipment for handling Acid-PEG3-PFP ester.

- Unknown. (2024).

- Unknown. (n.d.). Lab Fire Safety.

- R.S. Hughes. (n.d.). Chemical Resistant Protective Gear.

- Lab Manager. (2009, August 4). Laboratory Fire Safety: Comprehensive Guide to Prevention and Best Practices.

- GOV.UK. (2024, October 10). What to do in a chemical emergency.

- Unknown. (2024, July). Personal Protective Equipment for Chemical Exposures (7/24)

- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

- University of Western Australia. (2024, November 27). Laboratory emergency response procedures.

- Diversified Spaces. (2023, September 20). 7 Essential Lab Fire Safety Tips.

- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.

- ReachLex. (n.d.). SECTION 6: Accidental release measures.

- Fisher Scientific. (2011, March 11). SAFETY DATA SHEET - N-BOC-1-Aminocyclobutanecarboxylic acid.

- Unknown. (n.d.). Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study.

- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.

- CymitQuimica. (2024, December 19). Safety Data Sheet - (1-METHYL-3-OXO-CYCLOBUTYL)CARBAMIC ACID TERT-BUTYL ESTER.

- National Center for Biotechnology Information. (n.d.). Glycine methyl ester hydrochloride. PubChem.

- Wijdeven, D., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.

- BenchChem. (n.d.). Storage and handling guidelines for Amino-PEG14-acid.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Cyclobutylamine.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - (R)-(−)-2-Amino-1-butanol.

- Molecules. (2023). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.

- Unknown. (n.d.). First Aid: Chemical Exposure.

- Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies.

- Safeopedia. (2024, July 13). First Aid for Chemical Exposure Incidents.

- Peng, S., & Duan, Y. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.

- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.

- Angene Chemical. (2021, May 1). Safety Data Sheet - Cyclobutanecarboxylic acid, 1-amino-, hydrochloride.

- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.

- Food and Chemical Toxicology. (2018, September 27). Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid. PubMed.

- Nature Communications. (n.d.). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction.

- Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.

- Doull, J., & Plsak, V. (1964). PHARMACOLOGICAL AND TOXICOLOGICAL COMPOUNDS AS PROTECTIVE OR THERAPEUTIC AGENTS AGAINST RADIATION INJURY IN EXPERIMENTAL ANIMALS. 3.

- Janssen, M. A. C. H., et al. (2024, February). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.

- Military Medical Science Letters. (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS.

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride.

- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. carlroth.com [carlroth.com]

- 7. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. reachlex.eu [reachlex.eu]

- 14. Laboratory Fire Safety: Comprehensive Guide to Prevention and Best Practices | Lab Manager [labmanager.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ehs.unl.edu [ehs.unl.edu]

- 22. rshughes.com [rshughes.com]

- 23. bachem.com [bachem.com]

- 24. jk-sci.com [jk-sci.com]

- 25. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 26. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 27. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. ehs.princeton.edu [ehs.princeton.edu]

- 29. safeopedia.com [safeopedia.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. publicsafety.brown.edu [publicsafety.brown.edu]

- 32. 7 Essential Lab Fire Safety Tips | Diversified Spaces [diversifiedspaces.com]

Role of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester in medicinal chemistry

An In-Depth Technical Guide on the Role of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester in Medicinal Chemistry

Executive Summary

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. While aromatic rings have traditionally been a mainstay in medicinal chemistry, their associated metabolic liabilities and potential for off-target effects have spurred the investigation of saturated, three-dimensional alternatives. The cyclobutane ring has emerged as a compelling bioisosteric replacement, offering a rigid, non-planar scaffold that can significantly enhance the pharmaceutical profile of drug candidates. This guide provides a comprehensive analysis of the potential role of this compound, a molecule that synergistically combines the benefits of a strained cyclobutane core with the features of a constrained amino acid and a versatile benzylamino group. We will delve into its synthetic strategy, potential applications, and the experimental protocols necessary to evaluate its utility as a novel building block in drug discovery.

The Strategic Imperative for Saturated Scaffolds: The Rise of the Cyclobutane Moiety

The overrepresentation of flat, aromatic structures in drug discovery has been linked to issues such as poor solubility, metabolic instability, and promiscuous binding to off-targets. In response, there is a growing emphasis on increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, a parameter that often correlates with higher clinical success rates.[1] The cyclobutane ring, with its unique puckered conformation, offers a robust solution to this challenge.[2] Its rigid structure can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[3][4] Furthermore, the cyclobutane motif can serve as a metabolically stable isostere for other groups, including aromatic rings, by shielding adjacent chemical bonds from enzymatic degradation.[1][3]

Deconstructing this compound: A Multifaceted Scaffold

The therapeutic potential of this compound can be understood by dissecting its constituent parts: the cyclobutane core, the constrained α-amino acid-like framework, the N-benzyl group, and the ethyl ester.

-

The Cyclobutane Core: A Foundation of Rigidity and Stability The cyclobutane ring imparts a defined three-dimensional geometry to the molecule.[4] This conformational restriction can lead to enhanced binding affinity and selectivity for a biological target by presenting key pharmacophoric elements in an optimal spatial arrangement.[3][5] The inherent strain of the cyclobutane ring does not compromise its chemical inertness, making it a stable scaffold under physiological conditions.[3]

-

The Constrained α-Amino Acid Mimic: Engineering Precise Interactions The arrangement of the amino group and the acetic acid ester on the same carbon of the cyclobutane ring creates a constrained analog of an α-amino acid. Such structures are invaluable in designing peptidomimetics and small molecules that target protein-protein interactions or enzyme active sites. The rigid cyclobutane backbone limits the conformational freedom of the amino and carboxyl functionalities, which can be exploited to achieve highly specific interactions with a target protein.

-

The N-Benzyl Group: A Handle for Tuning and Targeting The benzylamino group is a common feature in many biologically active compounds. The aromatic ring can participate in π-stacking or hydrophobic interactions within a binding pocket. Moreover, the benzyl group serves as a versatile chemical handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents on the phenyl ring.

-

The Ethyl Ester: A Prodrug Strategy for Enhanced Bioavailability The ethyl ester of the acetic acid moiety is a classic prodrug strategy. In vivo, esterases can hydrolyze the ethyl ester to the corresponding carboxylic acid. This transient masking of the polar carboxylic acid group can significantly improve the molecule's membrane permeability and oral bioavailability. The rate of hydrolysis can be tuned to control the release of the active carboxylic acid form.

Synthetic Blueprint: A Proposed Pathway to this compound

The synthesis of this target molecule can be envisioned through a multi-step process, beginning with commercially available starting materials. The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1-(benzylamino)cyclobutane-1-carbonitrile

-

To a solution of cyclobutanone (1.0 eq) in methanol, add benzylamine (1.0 eq) and potassium cyanide (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(benzylamino)cyclobutane-1-carbonitrile.

-

-

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Dissolve the crude nitrile from Step 1 in a mixture of concentrated hydrochloric acid and water.

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer with 1M HCl to precipitate the 1-(benzylamino)cyclobutane-1-carboxylic acid.

-

Filter the solid and dry under vacuum.

-

-

Step 3: Esterification to the Ethyl Ester

-

Suspend the carboxylic acid from Step 2 in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours.

-

Cool the reaction and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.

-

Caption: Proposed synthetic workflow for this compound.

Medicinal Chemistry Applications and a Prototypical Screening Cascade

The unique structural features of this compound make it an attractive scaffold for a variety of biological targets. The constrained amino acid motif suggests potential applications as an inhibitor of proteases or as a modulator of protein-protein interactions. The overall structure could also fit into the binding sites of G-protein coupled receptors (GPCRs) or ion channels.

Experimental Protocol: Primary Screening via a Competitive Binding Assay

This protocol describes a generic competitive binding assay to assess the ability of the title compound to displace a known radiolabeled ligand from a target receptor.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound, this compound, in DMSO.

-

Prepare a series of dilutions of the test compound in assay buffer.

-

Prepare a solution of the radiolabeled ligand at a concentration equal to its Kd value for the target receptor.

-

Prepare a membrane preparation containing the target receptor.

-

-

Assay Procedure:

-

In a 96-well plate, add the receptor membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound or vehicle control.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Caption: A typical screening cascade for evaluating new chemical entities.

In Vitro ADME Profiling: Assessing Metabolic Stability

An early assessment of a compound's metabolic stability is crucial in drug discovery. The following protocol details an in vitro assay using liver microsomes to predict the in vivo metabolic clearance of this compound.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

In a 96-well plate, combine the test compound (at a final concentration of 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Termination of the Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound against time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Data Presentation: Hypothetical Comparative Metabolic Stability

| Compound | Scaffold | In Vitro Half-life (t₁/₂) in HLM (min) |

| Compound A | This compound | 75 |

| Compound B | Aromatic Analog | 20 |

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and the presence of versatile chemical handles make it an attractive starting point for the design of novel therapeutics. The strategic incorporation of the cyclobutane motif offers a clear pathway to escape the "flatland" of traditional aromatic-based drug discovery, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental frameworks provided in this guide offer a roadmap for the synthesis, evaluation, and optimization of this and related cyclobutane-containing molecules, paving the way for the next generation of innovative medicines.

References

-

Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(12), e202200078. [Link]

-

Barberis, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3569. [Link]

-

D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(7), 8098-8124. [Link]

-

van der Velden, J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

-

Hughes, P., & Clardy, J. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 54(14), 3273–3276. [Link]

-

ResearchGate. (n.d.). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. Retrieved from [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

-

PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

-

Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

-

Rajput, A. P., & Patil, S. A. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. Asian Journal of Pharmaceutical Technology and Innovation, 4(17), 140-154. [Link]

-

Yabalak, E., & Gizir, A. M. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

-

Journal of Cosmetic Science. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Merck's approach to a cyclobutyl building block via a BCB intermediate. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

This application note details the synthesis of (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester , a structural motif relevant to the development of conformationally restricted

Application Note: Synthesis of this compound

Introduction & Retrosynthetic Analysis

The target compound, an ethyl ester of a

Strategic Approach: To ensure scalability and high purity, we avoid the direct alkylation of amines with sterically hindered halides. Instead, we utilize the high reactivity of exocyclic alkenes.

-

Step 1: Construction of the carbon skeleton via Horner-Wadsworth-Emmons (HWE) reaction to form Ethyl cyclobutylideneacetate.[1]

-

Step 2: Installation of the nitrogen functionality via Aza-Michael addition of benzylamine to the

-unsaturated ester.[1]

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway converting cyclobutanone to the target amino ester.

Experimental Protocol

Step 1: Synthesis of Ethyl Cyclobutylideneacetate

Rationale: The HWE reaction is preferred over the Wittig reaction due to the water-solubility of the phosphate byproducts, simplifying purification.

Reagents & Materials:

| Component | Equiv. | MW ( g/mol ) | Quantity | Role |

|---|---|---|---|---|

| Triethyl phosphonoacetate | 1.2 | 224.2 | 26.9 g | HWE Reagent |

| Sodium Hydride (60% in oil) | 1.25 | 24.0 | 5.0 g | Base |

| Cyclobutanone | 1.0 | 70.1 | 7.0 g | Substrate |

| THF (Anhydrous) | - | - | 200 mL | Solvent |[1]

Procedure:

-

Activation: In a flame-dried 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend NaH (5.0 g) in anhydrous THF (100 mL) at 0°C.

-

Deprotonation: Add Triethyl phosphonoacetate (26.9 g) dropwise over 30 minutes. Evolution of

gas will be observed.[1] Stir for an additional 30 minutes at 0°C until the solution becomes clear/yellowish. -

Addition: Add Cyclobutanone (7.0 g) dissolved in THF (20 mL) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

-

Workup: Quench carefully with saturated

solution (50 mL). Extract with Diethyl Ether ( -

Purification: The crude oil is purified via vacuum distillation or flash chromatography (Silica, 0-10% EtOAc in Hexanes) to yield Ethyl cyclobutylideneacetate as a colorless liquid.[1]

Step 2: Aza-Michael Addition of Benzylamine

Rationale: Conjugate addition to tetrasubstituted centers is sterically demanding.[1] Using a polar protic solvent (Ethanol) stabilizes the transition state and facilitates proton transfer.

Reagents & Materials:

| Component | Equiv. | MW ( g/mol ) | Quantity | Role |

|---|---|---|---|---|

| Ethyl cyclobutylideneacetate | 1.0 | 140.2 | 7.0 g (Example) | Intermediate |

| Benzylamine | 2.0 | 107.2 | 10.7 g | Nucleophile |

| Ethanol (Absolute) | - | - | 50 mL | Solvent |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 0.1 | 152.2 | 0.76 g | Catalyst (Optional) |[1][2]

Procedure:

-

Setup: Charge a 100 mL pressure tube or RBF with Ethyl cyclobutylideneacetate (7.0 g) and Ethanol (50 mL).

-

Addition: Add Benzylamine (10.7 g) and DBU (0.76 g).

-

Reaction: Seal the vessel and heat to 60–70°C for 12–24 hours. The reaction is equilibrium-driven; excess amine drives conversion.[1]

-

Monitoring: Monitor by LC-MS for the disappearance of the alkene (

141) and appearance of the product ( -

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Purification: Dissolve the residue in EtOAc (100 mL) and wash with water (

mL) to remove excess benzylamine. The organic layer is dried ( -

Final Isolation: Purify via column chromatography (Silica, Hexane:EtOAc gradient 80:20 to 50:50). The product, this compound, is typically obtained as a viscous pale yellow oil.[1]

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification stages.

Safety & Handling (HSE)

-

Sodium Hydride (NaH): Pyrophoric solid.[1] Must be handled under inert atmosphere (Nitrogen/Argon).[1] Reacts violently with water to release hydrogen gas.[1]

-

Cyclobutanone: Flammable liquid.[1][3][4] Store in a cool, well-ventilated area.

-

Benzylamine: Corrosive and a skin sensitizer.[1][5] Wear chemical-resistant gloves and face shield.[1]

-

Waste Disposal: Aqueous waste from the HWE reaction contains phosphates and should be treated according to local environmental regulations.[1]

References

-

Wadsworth, W. S.; Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis". Journal of the American Chemical Society.[1] Link

-

Bartoli, G. et al. (2005).[1] "Michael Addition of Amines to

-Unsaturated Esters". Journal of Organic Chemistry. Link -

Organic Syntheses. (1990).[1] "General methods for the preparation of cyclobutylidene derivatives". Org.[1][6][7][8][9] Synth. Coll. Vol. 7, p. 117. Link

Sources

- 1. westliberty.edu [westliberty.edu]

- 2. 2-Cyclopentene-1-acetic acid, 2-ethylbutyl ester | C13H22O2 | CID 21149847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. geneseo.edu [geneseo.edu]

- 4. scienceinteractive.com [scienceinteractive.com]

- 5. carlroth.com [carlroth.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Hydrolysis Procedures for Converting Ethyl Esters to Free Carboxylic Acids

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, condition optimization, and self-validating experimental workflows for ester deprotection.

Introduction & Mechanistic Causality

The conversion of an ethyl ester to its corresponding free carboxylic acid is a foundational transformation in medicinal chemistry, API (Active Pharmaceutical Ingredient) synthesis, and prodrug cleavage. While seemingly straightforward, selecting the appropriate hydrolytic environment is critical to prevent the epimerization of adjacent stereocenters, the degradation of sensitive functional groups, or incomplete conversion.

Ester hydrolysis can be executed via two primary mechanistic pathways: Base-Promoted Saponification and Acid-Catalyzed Hydrolysis .

Base-Promoted Hydrolysis (Saponification)

In drug development, base-promoted saponification is the most widely adopted methodology. The reaction is driven to absolute completion by the irreversible deprotonation of the newly formed carboxylic acid by the basic medium, yielding a highly stable carboxylate salt .

Causality in Base Selection: While Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are highly effective for simple substrates, Lithium Hydroxide (LiOH) is the reagent of choice for complex pharmaceutical intermediates. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to enhance its electrophilicity without creating an overly harsh alkaline environment. Furthermore, LiOH exhibits superior solubility in organic-aqueous monophasic solvent systems (like THF/MeOH/H₂O), allowing for milder reaction temperatures and drastically minimizing side reactions such as racemization at the α-carbon .

Acid-Catalyzed Hydrolysis

Conversely, acid-catalyzed hydrolysis relies on the protonation of the carbonyl oxygen to increase electrophilicity. Because this reaction is entirely reversible (existing in equilibrium with Fischer esterification), a massive excess of water must be utilized to drive the reaction forward according to Le Chatelier's principle . This method is typically reserved for substrates containing strictly base-sensitive functional groups (e.g., Fmoc-protected amines).

Caption: Mechanism of base-promoted ester saponification and subsequent acidification.

Condition Selection Matrix

To ensure optimal yield and molecular integrity, the hydrolysis system must be matched to the substrate's specific chemical tolerances.

| Hydrolysis System | Mechanism | Reversibility | Typical Substrate Scope | Key Advantages |

| LiOH / THF / MeOH / H₂O | Base-Promoted Saponification | Irreversible | Complex APIs, stereochemically sensitive esters | Mild basicity, monophasic solubility, minimizes epimerization. |

| NaOH / EtOH / H₂O | Base-Promoted Saponification | Irreversible | Simple aliphatic/aromatic esters, robust molecules | Highly cost-effective, rapid reaction kinetics. |

| HCl / H₂O / Dioxane | Acid-Catalyzed Hydrolysis | Reversible | Base-sensitive substrates (e.g., Fmoc-protected) | Avoids basic degradation, orthogonal to base-labile groups. |

Standardized Experimental Protocol: LiOH-Mediated Saponification

This protocol outlines a self-validating workflow for the mild deprotection of an ethyl ester using LiOH, optimized for substrates with moderate steric hindrance and stereochemical sensitivity .

Materials & Reagents

-

Ethyl ester substrate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc) and Saturated aqueous NaCl (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Solvent Preparation Prepare a monophasic solvent mixture of THF/MeOH/H₂O in a 3:1:1 volumetric ratio. Causality: THF solubilizes the organic ester, while water provides the hydroxide source and solubilizes the LiOH. MeOH acts as a critical phase-transfer facilitator to create a monophasic system, preventing the reaction from stalling at a biphasic interface.

Step 2: Substrate Dissolution Dissolve the ethyl ester (1.0 eq) in the solvent mixture to achieve a concentration of 0.1 M to 0.2 M. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents localized exothermic hot spots upon base addition, which can trigger unwanted side reactions such as retro-aldol cleavage or epimerization.

Step 3: Base Addition Add solid LiOH·H₂O (1.5 to 3.0 eq) in one portion. The mild stoichiometric excess ensures complete conversion without subjecting the molecule to unnecessary alkaline stress .

Step 4: Reaction Execution & Monitoring Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) under vigorous stirring. Monitor the reaction progress via LC-MS or TLC. Self-Validation: Do not proceed until the starting material mass/spot is completely consumed. As demonstrated in automated LC monitoring studies, elevated temperatures can accelerate hydrolysis, but room temperature is strictly preferred to preserve molecular integrity .

Step 5: Quenching & Acidification (Critical Step) Once complete, cool the mixture back to 0 °C. Carefully add 1 M HCl dropwise until the pH reaches strictly 2.0–3.0. Causality: The pKa of most aliphatic/aromatic carboxylic acids is ~4.0–5.0. Dropping the pH to 2-3 ensures >99% of the carboxylate salt is protonated into the neutral free acid. If the solution remains basic or neutral, the target compound will remain water-soluble and be lost during extraction.

Step 6: Extraction & Isolation Extract the aqueous mixture with EtOAc (3 × volume of the aqueous layer). The neutral free carboxylic acid will partition into the organic layer. Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the free carboxylic acid.

Caption: Standardized self-validating workflow for LiOH-mediated ethyl ester hydrolysis.

References

Application Note: Peptide Coupling Strategies for (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with sterically demanding peptidomimetics.

Introduction & Molecule Profile[1][2]

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester (CAS: 1223573-54-3) represents a distinct class of

However, this molecule presents a "perfect storm" of steric hindrance for peptide coupling reactions:

-

Quaternary Center: The amine is attached to a quaternary carbon (C1 of the cyclobutane ring).

-

Secondary Amine: The

-benzyl substitution significantly reduces nucleophilicity and creates massive steric bulk around the nitrogen. -

Electronic Deactivation: While alkyl groups are electron-donating, the steric shielding prevents effective orbital overlap during nucleophilic attack.

This guide provides optimized protocols to overcome these barriers, moving beyond standard EDC/HOBt chemistry to high-energy activation methods.

Physicochemical Profile

| Property | Value/Description | Implication for Coupling |

| Molecular Formula | Lipophilic workup required.[1] | |

| Steric Class | High Difficulty .[2][3] Similar to Aib but | |

| Amine Type | Secondary ( | Low nucleophilicity; requires aggressive activation of the partner acid. |

| Protecting Group | Ethyl Ester (C-term) | Requires saponification (LiOH) before C-terminal coupling. |

Strategic Analysis: The Coupling Challenge

The primary failure mode in coupling this molecule is slow kinetics leading to activated ester hydrolysis or racemization of the partner amino acid. Standard active esters (OSu, OBt) are often too bulky to approach the

Recommended Activation Hierarchies:

-

Tier 1 (Standard): HATU / HOAt (For moderately hindered partners).

-

Tier 2 (High Power): PyBrOP / DIEA (Specific for

-methyl/benzyl amines). -

Tier 3 (The "Sledgehammer"): Acid Fluorides (via TFFH or BTFFH) or Acid Chlorides (via Ghosez's Reagent).

Experimental Protocols

Protocol A: N-Terminal Elongation (Acylation of the Secondary Amine)

Objective: Coupling a generic Fmoc-Amino Acid (Fmoc-AA-OH) to the this compound.

Rationale: Due to the steric bulk of the

Materials

-

Amine: this compound (1.0 equiv)

-

Acid: Fmoc-AA-OH (1.2 – 1.5 equiv)

-

Coupling Reagent: HATU (1.2 – 1.5 equiv)

-

Additive: HOAt (1.2 – 1.5 equiv) - Optional but recommended for yield

-

Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Solvent: DMF (Anhydrous), concentration 0.1 M – 0.2 M.

Step-by-Step Procedure

-

Pre-Activation: In a dry round-bottom flask under

, dissolve Fmoc-AA-OH (1.2 equiv), HATU (1.2 equiv), and HOAt (1.2 equiv) in anhydrous DMF. -